molecular formula C6H14ClNO B1423720 3-Propoxyazetidine hydrochloride CAS No. 897019-55-5

3-Propoxyazetidine hydrochloride

Cat. No.: B1423720
CAS No.: 897019-55-5
M. Wt: 151.63 g/mol
InChI Key: FWEILSWQALGJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propoxyazetidine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxyazetidine hydrochloride typically involves the reaction of azetidine derivatives with propyl halides under specific conditions. One common method includes the following steps :

    Stage 1: Reacting 1-diphenylmethyl-3-propoxy-azetidine with carbonochloridic acid 1-chloro-ethyl ester in 1,2-dichloroethane at 70°C for 1.5 hours.

    Stage 2: Treating the intermediate with methanol in 1,2-dichloroethane at temperatures ranging from 20°C to 70°C for 1.5 hours.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Propoxyazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azetidine N-oxides, while reduction can produce various azetidine derivatives .

Scientific Research Applications

3-Propoxyazetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propoxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective studies, the compound has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This suggests its potential role in protecting against ischemic brain injury and other neurodegenerative conditions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyazetidine hydrochloride
  • 3-Methoxyazetidine hydrochloride
  • 3-Ethoxyazetidine hydrochloride

Comparison

Compared to similar compounds, 3-Propoxyazetidine hydrochloride is unique due to its propoxy group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3-propoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEILSWQALGJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Propoxyazetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Propoxyazetidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Propoxyazetidine hydrochloride
Reactant of Route 4
3-Propoxyazetidine hydrochloride
Reactant of Route 5
3-Propoxyazetidine hydrochloride
Reactant of Route 6
3-Propoxyazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.